molecular formula C13H21NO2 B3864564 2-[(5-phenoxypentyl)amino]ethanol

2-[(5-phenoxypentyl)amino]ethanol

Cat. No.: B3864564
M. Wt: 223.31 g/mol
InChI Key: CUFYQDGYNIYKCS-UHFFFAOYSA-N
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Description

2-[(5-Phenoxypentyl)amino]ethanol is an ethanolamine derivative featuring a phenoxypentyl substituent.

Properties

IUPAC Name

2-(5-phenoxypentylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c15-11-10-14-9-5-2-6-12-16-13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFYQDGYNIYKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCCNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-[(5-phenoxypentyl)amino]ethanol with three structurally related ethanolamine derivatives:

Compound Molecular Formula Molar Mass (g/mol) Key Substituents pKa Boiling Point (°C) Applications
This compound* C₁₃H₂₁NO₂ 247.32 (estimated) Phenoxypentyl, ethanolamine ~14.8 (pred.) ~400 (pred.) Surfactants, drug synthesis
2-[[5-(2,5-Dimethylphenoxy)pentyl]amino]ethanol C₁₅H₂₅NO₂ 251.36 2,5-Dimethylphenoxypentyl, ethanolamine 14.80±0.10 400.7±40.0 Research intermediates
2-[Phenyl(phenylmethyl)amino]ethanol C₁₅H₁₇NO 227.31 Benzylphenyl, ethanolamine Not reported Not reported Organic synthesis, ligand development
2-(Phenylamino)ethanol C₈H₁₁NO 137.18 Phenyl, ethanolamine Not reported Not reported Thermodynamic studies

*Note: Predicted properties for this compound are inferred from analogs.

Key Observations:

Chain Length and Hydrophobicity: The phenoxypentyl chain in this compound enhances lipophilicity compared to shorter-chain analogs like 2-(phenylamino)ethanol.

Thermodynamic Behavior: Vaporization enthalpy studies for 2-(phenylamino)ethanol and 2-(benzylamino)ethanol suggest that arylalkyl substituents stabilize the liquid phase, a property likely shared by this compound due to its extended alkyl chain .

Reactivity Differences:
  • The phenoxypentyl group’s ether linkage may confer resistance to hydrolysis compared to esters or amines in other analogs.
  • Dimethylphenoxy derivatives (e.g., CAS 418792-41-3) could exhibit altered regioselectivity in electrophilic aromatic substitution due to methyl substituents .

Functional and Application-Based Differences

  • Biochemical Applications: Tyrosol analogs (e.g., 2-(4-hydroxy-3-methoxyphenyl)ethanol) demonstrate structure-dependent tyrosinase inhibition, suggesting that substituent positioning in ethanolamine derivatives could modulate enzyme interactions .
  • Drug Development: Compounds like 2-((2-methoxyethyl)(methyl)amino)ethanol are intermediates in synthesizing kinase inhibitors (e.g., TAS-103 derivatives), highlighting the role of ethanolamine derivatives in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-phenoxypentyl)amino]ethanol
Reactant of Route 2
Reactant of Route 2
2-[(5-phenoxypentyl)amino]ethanol

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